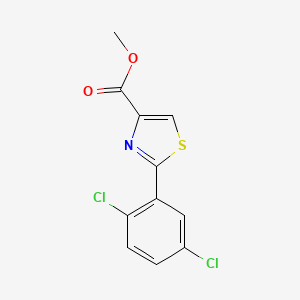
(E)-3-Hexene-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Hexene-1,6-diamine is an organic compound with the molecular formula C6H14N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexene backbone. The (E) notation indicates that the two amine groups are on opposite sides of the double bond in the hexene chain, giving it a specific geometric configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexene-1,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with hex-3-ene, which is then subjected to various chemical reactions to introduce the amine groups.
Hydroamination: One common method is the hydroamination of hex-3-ene using ammonia or amines in the presence of a catalyst. This reaction adds the amine groups to the hexene backbone.
Catalysts: Catalysts such as transition metals (e.g., palladium, platinum) are often used to facilitate the hydroamination reaction.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to carry out the hydroamination reaction efficiently.
Purification: After the reaction, the product is purified using techniques such as distillation or crystallization to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Hexene-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the double bond in the hexene chain to a single bond, resulting in a saturated diamine.
Substitution: The amine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms in the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of hexene oxides or other oxygen-containing derivatives.
Reduction Products: Reduction typically yields a saturated diamine, such as hexane-1,6-diamine.
Substitution Products: Substitution reactions can produce halogenated derivatives or other substituted amines.
Wissenschaftliche Forschungsanwendungen
(E)-3-Hexene-1,6-diamine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (E)-3-Hexene-1,6-diamine involves its interaction with molecular targets through its amine groups. These interactions can include:
Binding to Enzymes: The amine groups can form hydrogen bonds or ionic interactions with active sites of enzymes, affecting their activity.
Pathways Involved: The compound may participate in metabolic pathways involving amine-containing intermediates, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diamine: A saturated analog of (E)-3-Hexene-1,6-diamine, lacking the double bond.
(Z)-3-Hexene-1,6-diamine: The geometric isomer with the amine groups on the same side of the double bond.
Hexane-1,5-diamine: A similar diamine with the amine groups positioned differently along the hexane chain.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in distinct chemical and biological properties compared to its isomers and analogs.
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
hex-3-ene-1,6-diamine |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6-8/h1-2H,3-8H2 |
InChI-Schlüssel |
VKWVKRZCWUQLHV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C=CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)


![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate](/img/structure/B15333785.png)
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B15333786.png)
![8-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15333787.png)
![7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B15333789.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15333794.png)
![2-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15333797.png)

![6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15333813.png)


